Benzyl 3-hydrazinylpiperidine-1-carboxylate 2hcl
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Overview
Description
Benzyl 3-hydrazinylpiperidine-1-carboxylate 2hcl is a chemical compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a piperidine ring substituted with a hydrazinyl group and a benzyl ester, making it a versatile intermediate in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-hydrazinylpiperidine-1-carboxylate 2hcl typically involves the following steps:
Formation of Piperidine Derivative: The starting material, 3-piperidone, is reacted with hydrazine hydrate under acidic conditions to form 3-hydrazinylpiperidine.
Esterification: The 3-hydrazinylpiperidine is then esterified with benzyl chloroformate in the presence of a base such as triethylamine to yield Benzyl 3-hydrazinylpiperidine-1-carboxylate.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzyl 3-hydrazinylpiperidine-1-carboxylate 2hcl can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, converting the hydrazinyl group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the hydrazinyl group, where various electrophiles can replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like triethylamine or pyridine.
Major Products
Oxidation: Oxo derivatives of the piperidine ring.
Reduction: Amino derivatives.
Substitution: Various substituted hydrazinyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In organic synthesis, Benzyl 3-hydrazinylpiperidine-1-carboxylate 2hcl serves as a building block for the synthesis of more complex molecules
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its hydrazinyl group can interact with biological targets, making it a candidate for drug development, especially in the field of enzyme inhibition and receptor modulation.
Industry
In the material science industry, this compound can be used in the synthesis of polymers and advanced materials. Its unique structure allows for the creation of materials with specific properties, such as enhanced thermal stability or improved mechanical strength.
Mechanism of Action
The mechanism by which Benzyl 3-hydrazinylpiperidine-1-carboxylate 2hcl exerts its effects depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or modulating receptor activity. The hydrazinyl group can form covalent bonds with enzyme active sites, leading to inhibition. In material science, its incorporation into polymers can alter the physical properties of the resulting materials.
Comparison with Similar Compounds
Similar Compounds
Benzyl 3-aminopiperidine-1-carboxylate: Similar structure but with an amino group instead of a hydrazinyl group.
Benzyl 3-hydrazinylpyrrolidine-1-carboxylate: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
Benzyl 3-hydrazinylpiperidine-1-sulfonate: Similar structure but with a sulfonate group instead of a carboxylate group.
Uniqueness
Benzyl 3-hydrazinylpiperidine-1-carboxylate 2hcl is unique due to its combination of a hydrazinyl group and a piperidine ring, which provides distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form stable products makes it a versatile compound in both research and industrial settings.
Properties
Molecular Formula |
C13H21Cl2N3O2 |
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Molecular Weight |
322.2 g/mol |
IUPAC Name |
benzyl 3-hydrazinylpiperidine-1-carboxylate;dihydrochloride |
InChI |
InChI=1S/C13H19N3O2.2ClH/c14-15-12-7-4-8-16(9-12)13(17)18-10-11-5-2-1-3-6-11;;/h1-3,5-6,12,15H,4,7-10,14H2;2*1H |
InChI Key |
BBZBIOATQFFEAC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)NN.Cl.Cl |
Origin of Product |
United States |
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